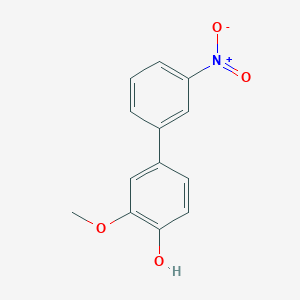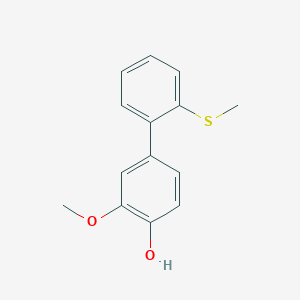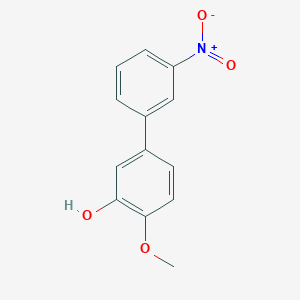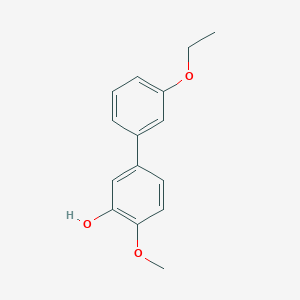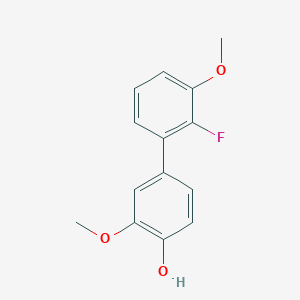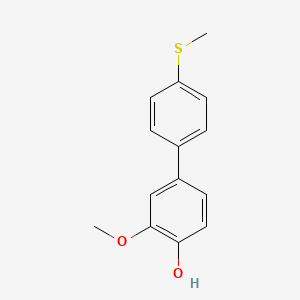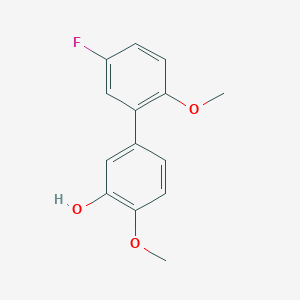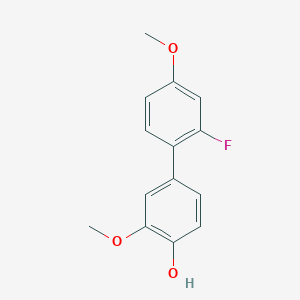
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95%
説明
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% (FMP) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in electrochemistry, and as a biochemical probe in enzymology and cell biology. FMP has a distinct fluoro-aromatic character, which makes it a valuable tool for studying the structure and function of proteins, enzymes, and other biological molecules. In addition, FMP has been used as a fluorescent dye to study the structure of biological membranes and to detect changes in cell physiology.
作用機序
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% is believed to interact with biological molecules through hydrogen bonding and hydrophobic interactions. It is proposed that 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% binds to the active sites of proteins and enzymes, which leads to a change in the conformation of the protein and/or enzyme. This change in conformation can lead to changes in the activity of the protein and/or enzyme, which can have a variety of effects on the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has been shown to have a variety of effects on biochemical and physiological processes. In vitro studies have shown that 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% can inhibit the activity of certain enzymes, such as proteases and phosphatases, which can lead to changes in signal transduction pathways. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has been shown to modulate the activity of certain ion channels, which can have an effect on cell membrane potentials. Finally, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has been shown to inhibit the activity of certain transcription factors, which can lead to changes in gene expression.
実験室実験の利点と制限
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has several advantages for lab experiments. It is a relatively inexpensive reagent, and can be synthesized from commercially available starting materials. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has a distinct fluoro-aromatic character, which makes it a valuable tool for studying the structure and function of proteins, enzymes, and other biological molecules.
However, there are some limitations to using 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% in lab experiments. 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% can be toxic in high concentrations, and should be handled with care. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% can interact with other compounds, which can lead to unexpected results. Finally, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% is not soluble in all solvents, and so care should be taken when selecting a solvent for the reaction.
将来の方向性
The use of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% in scientific research is still in its infancy, and there are many potential future directions for its use. One potential direction is the use of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% as a fluorescent probe for studying the structure and function of proteins and other biological molecules. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% could be used to study the interaction between drugs and proteins, and to detect changes in cell signaling pathways. Finally, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% could be used to study the structure and function of biological membranes, and to detect changes in cell physiology.
合成法
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% can be synthesized from commercially available starting materials, such as 2-fluorophenol and 4-methoxybenzaldehyde. The reaction is typically carried out in an aqueous solution with a base catalyst, such as potassium carbonate. The reaction proceeds in two steps, with the first step involving the condensation of the two starting materials to form an intermediate product, which is then oxidized to form 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95%. The reaction is usually carried out at room temperature and is generally complete within one hour.
科学的研究の応用
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has numerous applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in electrochemistry, and as a biochemical probe in enzymology and cell biology. 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used as a fluorescent dye to study the structure of biological membranes and to detect changes in cell physiology. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has been used to study the interaction between drugs and proteins, and to detect changes in cell signaling pathways.
特性
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-10-4-5-11(12(15)8-10)9-3-6-13(16)14(7-9)18-2/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVMIZHVJIHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685575 | |
| Record name | 2'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261900-89-3 | |
| Record name | 2'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



